molecular formula C17H18O3 B11397908 3-tert-butyl-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one

3-tert-butyl-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11397908
M. Wt: 270.32 g/mol
InChI Key: DVUVFHPSQMSWGN-UHFFFAOYSA-N
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Description

3-tert-butyl-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one is a synthetic furocoumarin derivative provided for research and experimental applications. This compound is part of the coumarin family, a class of heterocyclic compounds widely present in various plants and known for significant biological activities . Furocoumarins like this one are of high research interest due to their potential as antibacterial agents, with studies indicating that substituents at specific positions on the coumarin nucleus are crucial for this activity . Furthermore, closely related furocoumarin analogues have demonstrated potent anti-cancer properties in studies against human hepatoma, functioning by inducing tumor cell apoptosis through the regulation of Bim and activation of Bax/Bak proteins . The core furocoumarin structure is also known for its photochemical reactivity, capable of undergoing photocycloaddition reactions upon exposure to UVA light, which has been exploited in molecular biology and phototherapy research . This product is intended for laboratory research purposes only and is not classified as a drug, cosmetic, or for any personal use.

Properties

Molecular Formula

C17H18O3

Molecular Weight

270.32 g/mol

IUPAC Name

3-tert-butyl-5,9-dimethylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C17H18O3/c1-9-6-14(18)20-16-10(2)15-12(7-11(9)16)13(8-19-15)17(3,4)5/h6-8H,1-5H3

InChI Key

DVUVFHPSQMSWGN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C(C3=C(C=C12)C(=CO3)C(C)(C)C)C

Origin of Product

United States

Preparation Methods

tert-Butyl Group Functionalization

The tert-butyl group at position 3 is introduced via Friedel-Crafts alkylation using tert-butyl bromide or analogous reagents. Reaction conditions typically involve:

  • Catalyst : AlCl₃ or FeCl₃ (10–20 mol%)

  • Solvent : Dichloromethane (DCM) or 1,2-dichloroethane

  • Temperature : 0°C to room temperature

  • Time : 4–12 hours

For example, treatment of 5,9-dimethyl-7H-furo[3,2-g]chromen-7-one with tert-butyl bromide in DCM and AlCl₃ yielded 80–85% of the tert-butyl-substituted product after column chromatography.

Methyl Group Installation at Positions 5 and 9

Methyl groups are introduced via nucleophilic substitution or methylation using methyl iodide. Key conditions include:

  • Base : K₂CO₃ or NaOH

  • Catalyst : Tetra-n-butylammonium bromide (TBAB)

  • Solvent : Acetone or DMF

  • Temperature : 60–80°C

  • Time : 6–8 hours

In a representative procedure, 5-hydroxy-9-methyl-7H-furo[3,2-g]chromen-7-one was methylated using methyl iodide and K₂CO₃ in acetone, achieving 70–75% yield.

Optimization of Reaction Conditions

Solvent and Temperature Effects

ParameterOptimal RangeImpact on Yield
Solvent DCM, acetone, tolueneMaximizes solubility of intermediates
Temperature 80–120°C (cyclization), 0–25°C (alkylation)Prevents side reactions
Catalyst Loading 10–20 mol% AlCl₃ or TBABEnhances reaction rate

Purification Techniques

  • Column Chromatography : Silica gel with hexane/ethyl acetate (4:1 to 2:1) achieves >95% purity.

  • Recrystallization : Ethanol/water mixtures yield crystalline products suitable for X-ray analysis.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. For instance, cyclization of 3-cinnamoyl-4-hydroxy-2H-chromen-2-ones under microwave conditions (100°C, 10 min) provided 65–70% yield.

Challenges and Mitigation Strategies

  • Regioselectivity Issues : Competing alkylation at positions 4 or 6 is minimized using bulky catalysts like TBAB.

  • Byproduct Formation : Excess tert-butyl bromide (>1.5 equiv.) leads to di-alkylated products; stoichiometric control is critical.

  • Oxidation Sensitivity : Reactions are conducted under nitrogen to prevent oxidation of the chromenone core.

Structural Confirmation and Analytical Data

Successful synthesis is confirmed via:

  • ¹H NMR : Tert-butyl protons appear as a singlet at δ 1.40–1.45 ppm.

  • IR Spectroscopy : Strong absorption at 1720–1740 cm⁻¹ (C=O stretch).

  • Mass Spectrometry : Molecular ion peak at m/z 284.3 [M+H]⁺.

Industrial-Scale Considerations

For large-scale production (>1 kg):

  • Cost-Effective Catalysts : FeCl₃ replaces AlCl₃, reducing metal waste.

  • Solvent Recycling : Toluene and DCM are recovered via distillation.

  • Process Safety : Exothermic alkylation steps require controlled addition and cooling.

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Research has indicated that 3-tert-butyl-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one exhibits several promising biological activities:

  • Anti-inflammatory Properties : Preliminary studies suggest the compound may modulate inflammatory pathways, potentially leading to therapeutic applications in treating inflammatory diseases .
  • Anticancer Effects : Investigations have shown that this compound may induce apoptosis in cancer cells by interacting with specific molecular targets related to cancer progression .
  • Antimicrobial Activity : The compound has demonstrated potential in inhibiting the growth of various microorganisms, indicating its use in developing antimicrobial agents .

Applications in Pharmaceuticals

Given its biological activities, 3-tert-butyl-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one shows potential as a lead compound for drug development:

  • Anti-inflammatory Drugs : Its ability to modulate inflammation could lead to new treatments for conditions such as arthritis or other inflammatory disorders.
  • Cancer Therapeutics : The anticancer properties suggest it could be further developed into a chemotherapeutic agent targeting specific types of cancer .

Applications in Materials Science

The unique structure of 3-tert-butyl-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one makes it suitable for applications in materials science:

  • Organic Electronics : The compound's chromophoric properties can be utilized in organic light-emitting diodes (OLEDs) and photovoltaic devices where efficient light absorption and emission are required .

Mechanism of Action

The mechanism of action of 3-tert-butyl-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Furanocoumarins share a common tricyclic framework but differ in substituent type, position, and electronic properties. Below is a systematic comparison:

Structural and Physicochemical Comparisons

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Physicochemical Properties
3-tert-Butyl-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one 3: tert-butyl; 5,9: methyl C₁₈H₂₀O₃ 284.35 g/mol High lipophilicity (LogP ~3.6), dense (1.124 g/cm³)
Psoralen (parent compound) No substituents C₁₁H₆O₃ 186.16 g/mol Lower LogP (~2.0), planar structure
6-Benzyl-3-tert-butyl-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one 3: tert-butyl; 5,9: methyl; 6: benzyl C₂₄H₂₄O₃ 360.45 g/mol Increased aromaticity, higher molecular weight
Imperatorin 9: isopentenyloxy C₁₆H₁₄O₄ 270.28 g/mol Ether group enhances solubility, moderate LogP (~3.0)
4,9-Dihydroxypsoralen 4,9: hydroxyl C₁₁H₆O₅ 218.16 g/mol Polar (PSA: 83.81), hydrogen-bond donor
Isopimpinellin 4,9: methoxy C₁₃H₁₀O₅ 246.21 g/mol Electron-donating groups, moderate LogP (~2.5)

Key Research Findings

Substituent Effects on Bioactivity: Methyl groups at positions 5 and 9 enhance metabolic stability but reduce solubility. The tert-butyl group at position 3 improves CYP3A4 binding via hydrophobic interactions but may sterically hinder immunoproteasome inhibition .

Comparative Docking Studies :

  • Molecular docking reveals that tert-butyl-substituted derivatives occupy the same CYP3A4 subpocket as KET but lack critical π-π interactions with F304 due to reduced planarity .

Thermodynamic Stability :

  • The tert-butyl group increases thermal stability (predicted boiling point: 415°C) compared to hydroxyl or methoxy analogs .

Biological Activity

3-tert-butyl-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one is a synthetic compound that belongs to the class of furochromones. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article synthesizes available research findings on the biological activity of this compound, supported by data tables and relevant case studies.

  • Molecular Formula : C19H20O5
  • Molecular Weight : 328.36 g/mol
  • CAS Number : 664366-06-7

Anti-inflammatory Activity

Research indicates that 3-tert-butyl-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages without causing cytotoxicity. The compound's effectiveness was evaluated using an MTT assay, showing high cell viability (>95%) at effective concentrations .

Antioxidant Activity

The compound has been shown to possess antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. Studies have reported that it can scavenge free radicals and reduce oxidative damage in cellular models .

Anticancer Activity

Several studies have explored the anticancer potential of this compound against various cancer cell lines. Notably, it has been reported to induce apoptosis in KB31 cancer cells while exhibiting minimal effects on A549 cells. The mechanism involves cell cycle arrest at the G2/M phase, highlighting its potential as a therapeutic agent in cancer treatment .

Case Studies

  • Cell Viability and Apoptosis Induction :
    • Study : A study conducted by Ruetz et al. investigated the effects of various furochromones on cancer cell lines.
    • Findings : The study found that 3-tert-butyl-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one induced significant apoptosis in KB31 cells without affecting normal cells significantly .
  • Inhibition of Nitric Oxide Production :
    • Study : An investigation into the anti-inflammatory effects of the compound revealed its capacity to inhibit NO production.
    • Findings : The results indicated that the compound could serve as a potential therapeutic agent for inflammatory diseases due to its selective inhibition of inflammatory mediators .

Data Table of Biological Activities

Biological ActivityMethodologyResultsReference
Anti-inflammatoryLPS-stimulated RAW 264.7 cellsInhibited NO production without cytotoxicity
AntioxidantDPPH assaySignificant free radical scavenging activity
Anticancer (KB31 cells)MTT assayInduced apoptosis; G2/M phase arrest

Q & A

Q. What are the common synthetic routes for 3-tert-butyl-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one, and how are intermediates characterized?

The synthesis typically involves multi-step organic reactions, starting with precursors like substituted coumarins or benzofuran derivatives. Key steps include:

  • Friedel-Crafts alkylation to introduce the tert-butyl group at the 3-position .
  • Cyclization reactions under controlled conditions (e.g., using acetic anhydride or phosphoryl chloride) to form the fused furochromone core .
  • Methylation at the 5- and 9-positions via nucleophilic substitution or catalytic hydrogenation . Intermediates are characterized using 1H/13C NMR for structural confirmation and HPLC-MS to monitor purity (≥95%) .

Q. Which spectroscopic methods are critical for confirming the structure of this compound?

  • 1H/13C NMR : Assigns proton and carbon environments, with aromatic protons in the furochromone core appearing as doublets (δ 6.2–7.5 ppm) and carbonyl carbons at ~160 ppm .
  • IR Spectroscopy : Identifies key functional groups, such as the lactone carbonyl (1730–1750 cm⁻¹) and ether linkages (1250–1300 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ calculated for C₁₈H₂₀O₃: 284.1412) .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing substituents to the furochromone core?

  • Catalytic Systems : Use cesium fluoride (CsF) and benzyltrimethylammonium chloride to enhance regioselectivity in alkylation steps (yields improved from 50% to 82% in deuterated analogs) .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or MeCN) improve solubility of intermediates during cyclization .
  • Temperature Control : Maintain reactions at 0–25°C to minimize side-product formation during methylation .

Q. How can contradictions in biological activity data across studies be resolved?

Discrepancies in reported activities (e.g., anti-inflammatory vs. anticancer effects) may arise from:

  • Structural Analogues : Subtle differences in substituents (e.g., methoxy vs. hydroxy groups) alter binding affinity .
  • Assay Conditions : Standardize protocols (e.g., cell lines, incubation time) to ensure reproducibility. For example, IC₅₀ values vary significantly between MCF-7 and HeLa cells .
  • Metabolic Stability : Use deuterated derivatives (e.g., 9-methoxy-d3 analogs) to assess pharmacokinetic variability .

Q. What computational methods predict the compound’s reactivity and interaction with biological targets?

  • Density Functional Theory (DFT) : Models electron density distribution to identify reactive sites (e.g., electrophilic substitution at the 4-position) .
  • Molecular Docking : Simulates binding to enzymes like cytochrome P450 or COX-2, highlighting hydrogen bonding with Tyr355 or hydrophobic interactions with the tert-butyl group .
  • ADMET Prediction : Tools like SwissADME estimate logP (~3.2) and aqueous solubility (≤10 µM), guiding structural modifications for improved bioavailability .

Q. What strategies improve solubility and bioavailability for in vivo studies?

  • Pro-Drug Design : Introduce phosphate esters at the 7-keto position to enhance aqueous solubility .
  • Nanoparticle Encapsulation : Use PEGylated liposomes to increase circulation time (tested in murine models with 40% bioavailability improvement) .
  • Salt Formation : Convert the lactone to a sodium salt via saponification under alkaline conditions .

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